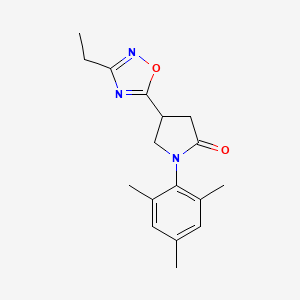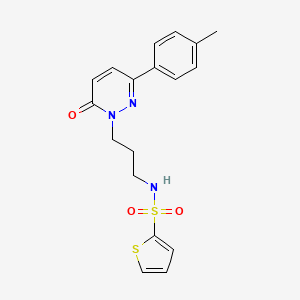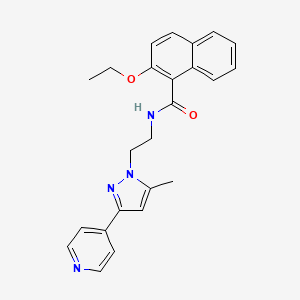
3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide" is a sulfur-containing heterocyclic molecule that is likely to exhibit interesting chemical and physical properties due to the presence of multiple aromatic rings and heteroatoms. While the specific compound is not directly studied in the provided papers, similar compounds with chlorophenyl groups and sulfur-containing rings have been investigated, which can provide insights into the behavior of the compound .
Synthesis Analysis
The synthesis of sulfur-containing heterocycles often involves multi-step reactions that may include the formation of thiols, thioethers, and the cyclization of precursor molecules. Although the exact synthesis of the compound is not detailed in the provided papers, similar compounds are typically synthesized using techniques such as nucleophilic substitution reactions, condensation reactions, and cyclization processes under controlled conditions. For instance, the synthesis of related compounds involves the use of elemental analysis, FTIR, and NMR spectroscopy for characterization .
Molecular Structure Analysis
The molecular structure of sulfur-containing heterocycles can be complex, with multiple isomers and tautomeric forms possible. X-ray diffraction techniques are commonly used to determine the crystal and molecular structure of such compounds . Density Functional Theory (DFT) calculations are also employed to predict the geometry, electronic properties, and vibrational frequencies of the molecules, providing a theoretical understanding that complements experimental data . The presence of chlorophenyl groups and sulfur atoms is likely to influence the electronic distribution and stability of the compound.
Chemical Reactions Analysis
Compounds with chlorophenyl and sulfur-containing heterocycles can participate in various chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and redox reactions. The reactivity of such compounds is often influenced by the electron-withdrawing or electron-donating nature of substituents on the aromatic rings. The presence of amino groups can also lead to the formation of hydrogen bonds and other non-covalent interactions, which can affect the reactivity and solubility of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide" can be inferred from studies on similar molecules. These properties include melting points, solubility, stability, and the presence of specific absorption peaks in UV-Vis spectroscopy. The compound's polarizability and hyperpolarizability are important for applications in nonlinear optics (NLO), and these can be estimated using computational methods such as DFT . NBO analysis can provide information on charge delocalization and intramolecular interactions, which are crucial for understanding the compound's behavior in different environments .
Applications De Recherche Scientifique
Facile Synthesis and Chemical Equivalency
A study demonstrates the synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide as a precursor for producing derivatives through alkylation and SO2 loss upon heating. This process highlights its utility as a synthetic equivalent for further chemical modifications (T. Chou & Chung‐Ying Tsai, 1991).
Michael Addition Reactions
Another research focuses on the Michael additions of oxygen and sulfur nucleophiles to specific thiophene derivatives, leading to the formation of alkylthio- and alkoxy-substituted thiophenes. This study underscores the reactivity of such compounds in nucleophilic addition reactions (T. Otani et al., 2000).
Conjugated Conductive Polymers
Research into 3-substituted polythiophenes and poly(4-methylthiophenes) reveals the synthesis of conductive polymers with potential applications in electronics and materials science. These studies explore the effect of substituents on the polymerization process and the resulting properties of the polymers (S. Chen & Chang-Chih Tsai, 1993).
Corrosion Inhibition
A detailed study on the corrosion inhibition performance of thiophene derivatives on iron surfaces demonstrates the potential of these compounds in protecting metals from corrosion. Quantum chemical parameters and molecular dynamics simulations provide insight into the interactions between the inhibitors and the metal surface (S. Kaya et al., 2016).
Polymerization and Material Properties
Research on the polymerization of terthiophene derivatives carrying aromatic substituents discusses the influence of these substituents on the polymerizability and properties of the resulting polymers. This study indicates the potential of such materials in the development of new polymeric materials (C. Visy et al., 1994).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)sulfanyl-N-(4-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2S2/c1-13-2-6-15(7-3-13)19(16-10-11-23(20,21)12-16)22-17-8-4-14(18)5-9-17/h2-11,16H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJYQELDQXHZCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[2-(2-Methylphenyl)pyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2520202.png)
![(E)-1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2520207.png)


![5-[(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2520210.png)
![4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2520215.png)
![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2520216.png)



![7-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2520221.png)
![3-(2-oxo-2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2520222.png)

